Cas no 920363-82-2 (4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide)
4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- SR-01000917098
- 4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 920363-82-2
- AKOS002053177
- F2881-0317
- SR-01000917098-1
- 4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
- 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
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- Inchi: 1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
- InChI Key: VMAMIWUFYJQODD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(N=N1)OCCNC(C1C=CC(=CC=1)F)=O
Computed Properties
- Exact Mass: 355.11323305g/mol
- Monoisotopic Mass: 355.11323305g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 64.1Ų
4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2881-0317-2μmol |
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
920363-82-2 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
| Life Chemicals | F2881-0317-1mg |
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
920363-82-2 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
| Life Chemicals | F2881-0317-2mg |
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
920363-82-2 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
| Life Chemicals | F2881-0317-3mg |
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
920363-82-2 | 90%+ | 3mg |
$63.0 | 2023-04-30 |
4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
Research Briefing on 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920363-82-2)
In recent years, the compound 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920363-82-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine core and fluorinated aromatic rings, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on the compound's mechanism of action and its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy development.
One notable study published in the Journal of Medicinal Chemistry (2023) explored the structural-activity relationship (SAR) of this compound. Researchers synthesized a series of analogs and evaluated their inhibitory activity against a panel of kinases. The results indicated that the fluorinated benzamide moiety and the pyridazine ether linkage are critical for maintaining high binding affinity and selectivity. Molecular docking simulations further revealed that the compound interacts with the ATP-binding site of the target kinases, providing insights for further optimization.
In addition to its kinase inhibitory properties, recent investigations have also highlighted the compound's potential in neurodegenerative disease research. A study conducted by a team at the University of Cambridge (2024) reported that 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide could modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vivo experiments, making it a promising candidate for further preclinical development.
Despite these encouraging findings, challenges remain in the development of 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide as a therapeutic agent. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on optimizing the compound's chemical structure to enhance its efficacy and safety profile.
In conclusion, 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide represents a versatile scaffold with significant potential in drug discovery. Its dual applicability in kinase inhibition and neurodegenerative disease modulation underscores its importance in contemporary pharmaceutical research. Continued exploration of this compound and its derivatives is expected to yield valuable insights and novel therapeutic strategies in the coming years.
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